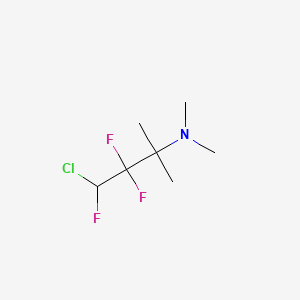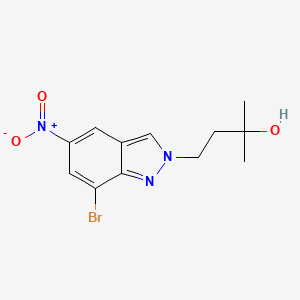
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol is a synthetic organic compound that belongs to the class of indazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol typically involves multi-step organic reactions. The starting materials may include 7-bromoindazole and nitroalkanes. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, indazole derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol would depend on its specific biological target. Generally, indazole derivatives interact with enzymes or receptors, modulating their activity. The nitro and bromo groups may play a role in binding to the target site, while the hydroxyl group could be involved in hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Nitro-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(7-Bromo-2H-indazol-2-yl)-2-methylbutan-2-ol: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the bromo and nitro groups in 4-(7-Bromo-5-nitro-2H-indazol-2-yl)-2-methylbutan-2-ol makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Propriétés
Formule moléculaire |
C12H14BrN3O3 |
|---|---|
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
4-(7-bromo-5-nitroindazol-2-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C12H14BrN3O3/c1-12(2,17)3-4-15-7-8-5-9(16(18)19)6-10(13)11(8)14-15/h5-7,17H,3-4H2,1-2H3 |
Clé InChI |
NVCGZOKCETXGFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1C=C2C=C(C=C(C2=N1)Br)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)

![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
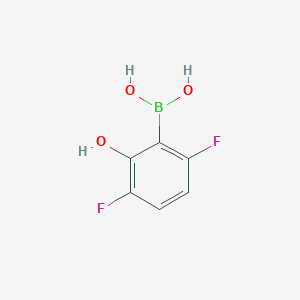
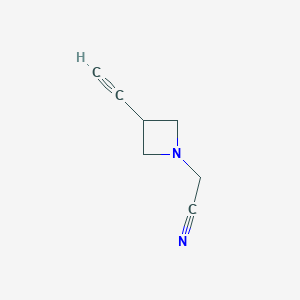
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
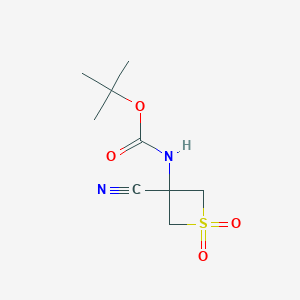
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
